

Spectroscopic Profile of 7-bromo-4-methoxy-1H-indole: A Technical Guide

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Compound of Interest

Compound Name: *7-bromo-4-methoxy-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the heterocyclic compound **7-bromo-4-methoxy-1H-indole**. Due to the limited availability of experimentally verified public data for this specific molecule, this document presents a combination of predicted data from reliable chemical databases and general experimental protocols applicable to the analysis of substituted indoles. This guide is intended to serve as a valuable resource for the synthesis, characterization, and application of this and structurally related compounds in research and drug development.

Chemical Structure and Properties

IUPAC Name: **7-bromo-4-methoxy-1H-indole** Molecular Formula: C₉H₈BrNO

Molecular Weight: 226.07 g/mol CAS Number: 81224-16-0

Spectroscopic Data

The following tables summarize the available predicted and expected spectroscopic data for **7-bromo-4-methoxy-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental NMR data for **7-bromo-4-methoxy-1H-indole** is not readily available in the public domain, the expected chemical shifts can be estimated based on the analysis of structurally similar indole derivatives.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
~8.1	br s	N-H
~7.2-7.4	m	Aromatic C-H
~6.9-7.1	m	Aromatic C-H
~6.5	d	Aromatic C-H
~3.9	s	OCH_3

Table 2: Predicted ^{13}C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~150	C-4 (C-OCH_3)
~135	C-7a
~128	C-3a
~125	C-2
~122	C-6
~115	C-5
~105	C-3
~100	C-7 (C-Br)
~56	OCH_3

Mass Spectrometry (MS)

Mass spectrometry data can be predicted based on the molecular formula and isotopic distribution of bromine.

Table 3: Predicted Mass Spectrometry Data

m/z	Ion	Notes
225.98621	[M+H] ⁺	Predicted monoisotopic mass for the protonated molecule, showing the characteristic isotopic pattern for bromine.
247.96815	[M+Na] ⁺	Predicted sodium adduct.

Infrared (IR) Spectroscopy

The expected IR absorption bands for **7-bromo-4-methoxy-1H-indole** are based on the functional groups present in the molecule.

Table 4: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode
~3400	N-H	Stretching
~3100-3000	C-H (aromatic)	Stretching
~2950-2850	C-H (methoxy)	Stretching
~1600-1450	C=C (aromatic)	Stretching
~1250	C-O (aryl ether)	Asymmetric Stretching
~1050	C-O (aryl ether)	Symmetric Stretching
~600-500	C-Br	Stretching

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data for substituted indoles like **7-bromo-4-methoxy-1H-indole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a standard 5 mm NMR

tube.

- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
 - Integrate the signals to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-160 ppm for this compound).
 - A larger number of scans will be necessary compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (typically \sim 1 mg/mL) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

- Analysis:
 - Introduce the sample solution into the ion source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire the mass spectrum in positive ion mode to observe protonated molecules ($[M+H]^+$) or other adducts.
 - Scan a mass range that includes the expected molecular weight of the compound.
- Data Analysis: Analyze the resulting spectrum to identify the molecular ion peak and its characteristic isotopic pattern, which will be distinctive due to the presence of the bromine atom (approximately equal intensity for ^{79}Br and ^{81}Br isotopes).

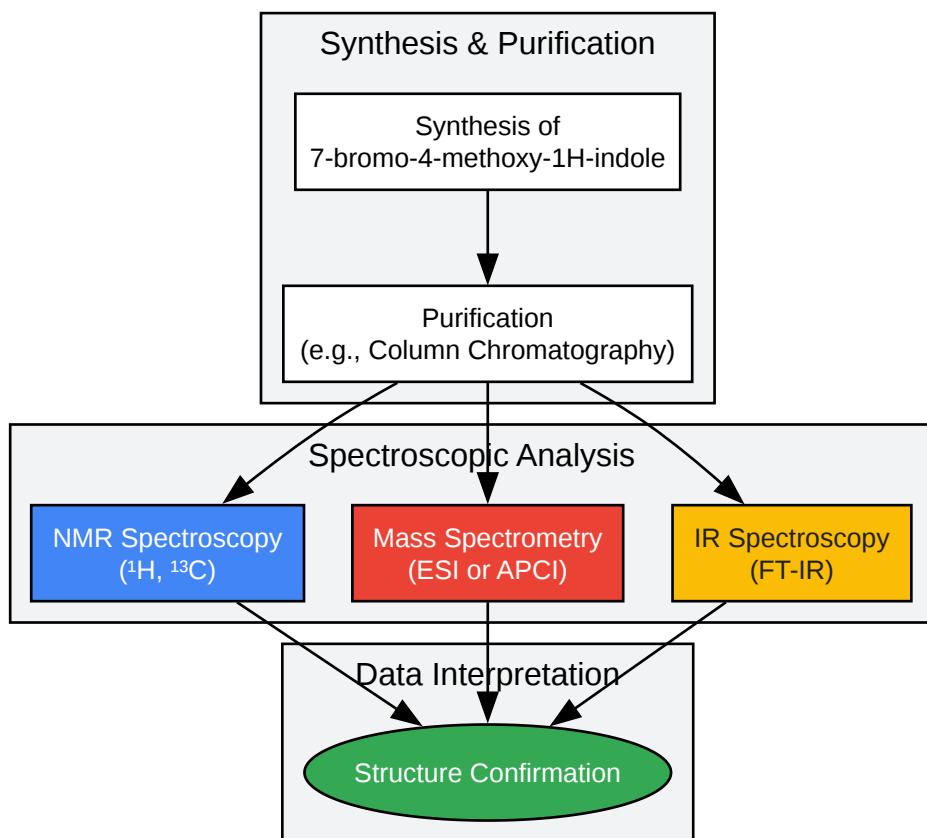
Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure to ensure good contact between the sample and the crystal.
- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the instrument and record the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized indole derivative.



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